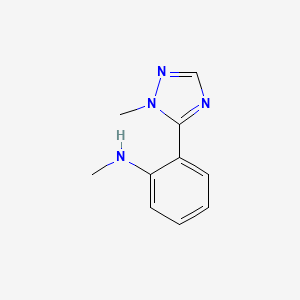

n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline

Description

Overview of n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline in Contemporary Chemical Research

This compound occupies a niche yet critical role in the design of heterocyclic compounds, particularly as a precursor for pharmacologically active molecules. The compound’s structural features—a triazole ring fused to a methyl-substituted aniline—enable diverse chemical modifications, making it valuable for synthesizing ligands targeting enzymes and receptors. Commercial availability at 98% purity underscores its utility in high-precision research applications, such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC-MS) analysis.

Recent studies emphasize the importance of triazole-aniline hybrids in modulating biological activity. For instance, derivatives of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline and 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline demonstrate enhanced binding affinities in antimicrobial and anticancer assays, suggesting that methylation patterns critically influence bioactivity. The structural and functional parallels between these compounds and this compound highlight its potential as a scaffold for optimizing drug-like properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 1247834-25-8 |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| Purity | 98% |

| Storage Conditions | Standard ambient conditions |

Historical Context and Emergence of Triazole-Substituted Anilines

The integration of triazole rings into aniline derivatives traces its origins to the mid-20th century, when heterocyclic chemistry gained prominence in drug development. The 1,2,4-triazole scaffold, in particular, emerged as a privileged structure due to its metabolic stability and ability to participate in hydrogen bonding. Early work focused on unsubstituted triazole-aniline hybrids, but the introduction of alkyl groups, such as methyl substitutions, marked a turning point in optimizing pharmacokinetic profiles.

For example, 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS No. 1380234-87-6) and related analogs demonstrated that methyl groups enhance lipophilicity, thereby improving membrane permeability. These findings catalyzed the synthesis of more complex derivatives, including this compound, which combines methyl substitutions at both the aniline and triazole positions. Such structural innovations reflect a deliberate shift toward tailoring compounds for specific biological targets, such as fungal cytochrome P450 enzymes and bacterial efflux pumps.

Rationale for Academic Investigation of this compound

Three factors justify focused research on this compound:

- Structural Uniqueness : The simultaneous methylation of the aniline nitrogen and triazole ring creates a steric and electronic profile distinct from simpler triazole-aniline hybrids. This configuration may confer selectivity toward biological targets implicated in infectious diseases or cancer.

- Synthetic Versatility : As a heterocyclic building block, the compound serves as a precursor for generating libraries of derivatives via cross-coupling, alkylation, or acylation reactions. For instance, its ethyl-substituted analog, 4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline (CAS No. 1250540-07-8), has been utilized in structure-activity relationship (SAR) studies to optimize antimicrobial potency.

- Underexplored Pharmacological Potential : While existing data on triazole-aniline hybrids are robust, specific studies on this compound remain scarce. Investigating its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and target engagement could fill critical gaps in rational drug design.

Scope and Structure of the Research Outline

This article adopts a systematic approach to analyzing this compound, beginning with its chemical identity and progressing to its synthetic and applied dimensions. Subsequent sections will explore:

- Synthetic Methodologies : Routes for synthesizing the compound and its derivatives, emphasizing green chemistry principles.

- Spectroscopic Characterization : NMR, LC-MS, and X-ray crystallography data to elucidate structural features.

- Biological Evaluation : Preliminary assays assessing antimicrobial, anticancer, and enzyme-inhibitory activities.

- Computational Modeling : Molecular docking studies to predict target binding and guide further optimization.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-methyl-2-(2-methyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C10H12N4/c1-11-9-6-4-3-5-8(9)10-12-7-13-14(10)2/h3-7,11H,1-2H3 |

InChI Key |

MRWZZFQTWUDCRD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C2=NC=NN2C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route Based on Substitution and Ring Closure (Chinese Patent CN117247360A)

One of the most detailed synthetic routes for related triazole-aniline derivatives, including compounds structurally close to n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline , is described in patent CN117247360A. This method involves the following key steps:

| Step Number | Reaction Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Substitution reaction on a precursor compound (formula IX) | Specific solvent and conditions (not detailed) | Compound of formula VIII |

| 2 | Acylation of compound VIII with oxalyl chloride to form acyl chloride, followed by condensation with compound VII | Oxalyl chloride, condensation reagents | Compound of formula VI |

| 3 | Removal of Boc protecting group from compound VI | Acidic conditions | Compound of formula V |

| 4 | Reaction of compound V with potassium thiocyanate | Potassium thiocyanate, suitable solvent | Compound of formula IV |

| 5 | Intramolecular ring closure on compound IV | Ring-closing conditions | Compound of formula III |

| 6 | Reduction of compound III | Catalytic hydrogenation or chemical reducing agents | Compound of formula II (target intermediate) |

This route efficiently constructs the triazole ring and introduces the methyl substitution on the nitrogen atom, followed by reduction to yield the aniline derivative. The process addresses challenges such as protecting group management and ring closure chemistry. However, some reagents such as potassium thiocyanate and oxalyl chloride require careful handling due to their reactivity.

"One-Pot" Synthesis via Dimroth Rearrangement and Heterocyclization (Research Article from PMC)

A highly convenient and efficient alternative to multi-step synthesis is the "one-pot" synthesis method developed for [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amines, which structurally relate to the target compound. This method leverages the Dimroth rearrangement and nucleophilic ring-opening reactions to streamline synthesis:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation of aniline derivative with acyl chloride in acetic acid with sodium acetate | Acyl chloride (e.g., cyclopropane carbonyl chloride), acetic acid, sodium acetate | Hydrazide intermediate |

| 2 | Heterocyclization without isolation | Heating under reflux | Formation of triazolo[c]quinazoline intermediate |

| 3 | Acid-catalyzed hydrolysis with methanol-water mixture and mineral acid | Methanol-water (5:1), mineral acid, reflux | Opening of pyrimidine ring and Dimroth rearrangement to form [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amine |

| 4 | Isolation by precipitation, filtration, and crystallization | Saturated sodium acetate solution, pH control | Pure target compound |

This method achieves nearly quantitative yields (up to 98%) and is adaptable to various substituents (R groups) on the triazole ring. The "one-pot" approach reduces purification steps and improves overall efficiency.

Comparative Analysis of Preparation Methods

| Feature | Multi-Step Substitution and Ring Closure (Patent CN117247360A) | One-Pot Dimroth Rearrangement Method (PMC Article) |

|---|---|---|

| Number of Steps | 6 distinct steps with isolations | One-pot with minimal isolation steps |

| Key Challenges | Use of protecting groups, multiple purifications, handling reactive reagents | Requirement of acid-catalyzed hydrolysis, availability of acyl chlorides |

| Yield | Not explicitly stated, but efficient intermediates | Up to 98% yield reported |

| Scalability | Potentially scalable but more labor-intensive | More scalable due to fewer steps |

| Reagent Accessibility | Uses common reagents but some less common intermediates | Uses commercially available or easily prepared reagents |

| Purity Verification | Standard purification and characterization | Verified by elemental analysis, NMR, LC-MS, X-ray |

Research Discoveries and Notes

The Dimroth rearrangement plays a crucial role in the one-pot synthesis, facilitating the conversion of triazoloquinazoline intermediates into the desired triazolyl anilines efficiently.

The choice of starting materials significantly impacts the synthetic route. For example, 2-aminobenzonitrile is a versatile precursor allowing in situ formation of key intermediates, which can be advantageous when certain acyl chlorides are unavailable or expensive.

Reduction steps in the multi-step method often require palladium on carbon catalysts and hydrogenation, which can increase cost and complexity.

The one-pot method's avoidance of isolation of intermediates reduces potential losses and contamination, improving overall yield and purity.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Substitution and Ring Closure | Compound IX (various substituted precursors) | Substitution, acylation, Boc deprotection, thiocyanate reaction, ring closure, reduction | Detailed control over intermediates, well-established chemistry | Multiple steps, handling of reactive reagents, longer time |

| One-Pot Dimroth Rearrangement | 2-Aminobenzonitrile or substituted anilines | Acylation, heterocyclization, acid-catalyzed hydrolysis, rearrangement | High yield, fewer steps, scalable | Requires acid hydrolysis, availability of acyl chlorides |

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and associated biological

Key Findings from Comparative Analysis

Pharmacological Activity

- Compound a5 exhibited the highest binding affinity among analogs, with -9.7 kcal/mol for EGFR and -8.7 kcal/mol for RET kinases, attributed to π-stacking (indole ring) and hydrogen bonding (aniline NH₂) . This highlights the importance of aromatic substituents in enhancing target affinity.

- Fluorine-substituted analogs (e.g., 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline) may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Structural Modifications and Trends

- Bulkier Groups : Ethyl or methyl groups on the triazole (e.g., 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline) increase hydrophobicity, which may enhance cellular uptake but reduce solubility .

Biological Activity

n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, a compound characterized by its triazole moiety, has garnered interest in various fields of biological research, particularly in pharmacology and agricultural sciences. This article explores its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is part of the triazole family, which is known for its diverse biological activities. The structure can be represented as follows:

This compound features a methyl group attached to the nitrogen of the triazole ring and an aniline group that contributes to its reactivity and interaction with biological targets.

Triazoles typically function by inhibiting specific enzymes or pathways in microorganisms and plants. For instance, they often target cytochrome P450 enzymes involved in sterol biosynthesis. This inhibition disrupts membrane integrity in fungi and other pathogens, leading to cell death.

Antifungal Activity

This compound has shown promising antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to range between 1.56 μg/mL to ≥25.0 μg/mL against specific pathogenic fungi such as Candida and Aspergillus species .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 5.0 |

| Aspergillus niger | 11.6 |

| Fusarium oxysporum | 20.5 |

Antimycobacterial Activity

Recent studies have also highlighted the compound's potential against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity with MIC values reported as low as 2.4 μg/mL . This suggests a potential role in treating tuberculosis, especially given the rising resistance to conventional treatments.

Cytotoxicity Studies

While evaluating the safety profile of this compound, cytotoxicity assays indicated that it possesses acceptable toxicity levels in mammalian cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive safety profile.

Case Studies

A notable study investigated the efficacy of this compound in combination with other antifungal agents. The combination therapy showed enhanced antifungal activity compared to monotherapy, indicating a synergistic effect that could be beneficial in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.